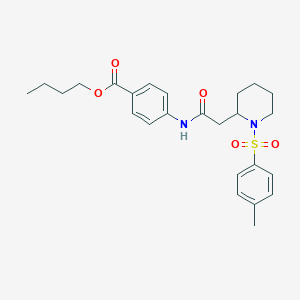
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea is a complex organic compound that features a pyrazole and pyrazine ring system
Preparation Methods
The synthesis of 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling and subsequent functionalization to form the final urea derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrazine rings, introducing different functional groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.
Scientific Research Applications
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrazine derivatives, such as:
Ilginatinib: A compound with a similar pyrazole-pyrazine structure, used in clinical research for its kinase inhibitory properties.
Pyrazine substituted pyrrolopyridines: These compounds are studied for their inhibitory effects on specific enzymes like JAK and PDK1.
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenethylurea stands out due to its unique combination of pyrazole, pyrazine, and urea functionalities, which contribute to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-24-13-15(11-23-24)17-16(19-9-10-20-17)12-22-18(25)21-8-7-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTAUEZBIGNZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2896408.png)

![5-Chloro-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2896413.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-4-METHYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2896414.png)
![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)
![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)


![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)
![(2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2896422.png)

![6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2896426.png)
